1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring
Mechanism of Action
Mode of Action
Compounds with similar structures have been reported to interact with their targets through ionic bonds, hydrogen bonds, and π-π stacking interactions .
Result of Action
Similar compounds have been reported to improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti HIV, and antidiabetic properties
Cellular Effects
Some oxadiazole derivatives have shown significant inhibitory activity to NO in lipopolysaccharide (LPS)-induced BV2 cells and have demonstrated good neuroinflammatory activity .
Temporal Effects in Laboratory Settings
Most oxadiazole derivatives exhibit good thermal stabilities .
Metabolic Pathways
Some oxadiazole derivatives have been found to undergo metabolism involving the opening of the oxadiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-1,2,5-oxadiazole with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts or reagents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The amino group on the oxadiazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including those with antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as high-energy materials and polymers.
Biological Studies: It can be used in studies to understand the biological activity of oxadiazole-containing compounds and their interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound features a similar oxadiazole ring structure but with different substituents, leading to variations in its chemical properties and applications.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen and oxygen atoms, resulting in different reactivity and uses.
Uniqueness
1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid is unique due to the combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6-7(11-15-10-6)12-3-1-5(2-4-12)8(13)14/h5H,1-4H2,(H2,9,10)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSSGTNKDAFAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.